N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide, also known as BOP, is a chemical compound that has been widely used in scientific research. BOP is a peptide coupling reagent that is commonly used in the synthesis of peptides.
Mechanism of Action
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide works by activating the carboxyl group of the amino acid, which then reacts with the amino group of another amino acid to form a peptide bond. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is a highly efficient coupling reagent due to its ability to form a stable intermediate that facilitates peptide bond formation.
Biochemical and Physiological Effects
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide does not have any direct biochemical or physiological effects as it is used as a reagent in peptide synthesis. However, peptides synthesized using N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide may have various biochemical and physiological effects depending on their sequence and structure.
Advantages and Limitations for Lab Experiments
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has several advantages as a coupling reagent, including its high efficiency, low toxicity, and compatibility with a wide range of amino acids. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is also relatively easy to handle and store. However, N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has some limitations, including its high cost and limited solubility in some solvents.
Future Directions
There are several future directions for the use of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide in scientific research. One potential application is in the synthesis of peptidomimetics, which are peptide-like molecules that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and therapeutics. Another potential direction is the development of new coupling reagents that are more efficient and cost-effective than N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide. Additionally, further research is needed to explore the potential of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide in the synthesis of cyclic peptides and other complex peptide structures.
Conclusion
In conclusion, N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide, or N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide, is a widely used peptide coupling reagent that has several advantages in peptide synthesis. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has been used in the synthesis of various peptides and has potential applications in drug discovery and therapeutics. Further research is needed to explore the full potential of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide in scientific research.
Synthesis Methods
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is synthesized by the reaction of benzylamine with ethyl acrylate in the presence of a catalyst. The resulting product is then reacted with 3-piperidone to produce N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide. The synthesis method of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is relatively simple and efficient, making it a popular peptide coupling reagent.
Scientific Research Applications
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has been widely used in scientific research, particularly in the field of peptide synthesis. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is commonly used as a coupling reagent in the synthesis of peptides, which are important biomolecules that play a crucial role in various biological processes. Peptides are used in drug discovery, diagnostics, and therapeutics. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has also been used in the synthesis of cyclic peptides, which have potential applications in drug discovery.
properties
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-13-9-6-10-17(15(13)19)11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAIRCYSKYJFIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.